2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-4-yl]acetamide
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Overview
Description
2-Chloro-N-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-4-yl]acetamide is a chemical compound with a complex structure that includes a chloroacetamide group and a piperidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-4-yl]acetamide typically involves multiple steps, starting with the reaction of suitable precursors under controlled conditions. One common approach is to start with an isoindolinone derivative and introduce the chloroacetamide group through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Nucleophilic substitution reactions are common, especially involving the chloroacetamide group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.
Substitution: : Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It can be used as a building block for synthesizing more complex molecules.
Biology: : It may serve as a tool in studying biological processes, particularly those involving protein degradation.
Medicine: : It has potential therapeutic applications, possibly in the treatment of diseases where protein degradation is a factor.
Industry: : It can be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 2-Chloro-N-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-4-yl]acetamide exerts its effects involves its interaction with specific molecular targets. It may recruit E3 ligase for the ubiquitination and subsequent degradation of target proteins, similar to thalidomide.
Comparison with Similar Compounds
. While thalidomide is known for its use in treating certain medical conditions, 2-Chloro-N-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-4-yl]acetamide offers a different set of properties and applications.
List of Similar Compounds
Thalidomide
Chloroacetamide derivatives
Piperidinone derivatives
Properties
IUPAC Name |
2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-1H-isoindol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O4/c16-6-12(21)17-9-3-1-2-8-7-19(15(23)13(8)9)10-4-5-11(20)18-14(10)22/h1-3,10H,4-7H2,(H,17,21)(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMCCUUFSZVLPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C(=CC=C3)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.74 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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